molecular formula C19H18N2O2 B11143047 N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11143047
M. Wt: 306.4 g/mol
InChI Key: FLXLIRHTPSGNLV-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a 2-methoxybenzyl group and a 1H-pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with 2-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxybenzyl)-4-(1H-pyrrol-1-yl)benzamide.

    Reduction: Formation of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzylamine.

    Substitution: Formation of N-(2-substituted benzyl)-4-(1H-pyrrol-1-yl)benzamide.

Scientific Research Applications

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
  • N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzoic acid
  • N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzylamine

Uniqueness

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a pyrrol-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-23-18-7-3-2-6-16(18)14-20-19(22)15-8-10-17(11-9-15)21-12-4-5-13-21/h2-13H,14H2,1H3,(H,20,22)

InChI Key

FLXLIRHTPSGNLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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